1,3-dibromo(1,2,3-13C3)propane
CAS No.:
Cat. No.: VC16180550
Molecular Formula: C3H6Br2
Molecular Weight: 204.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H6Br2 |
|---|---|
| Molecular Weight | 204.87 g/mol |
| IUPAC Name | 1,3-dibromo(1,2,3-13C3)propane |
| Standard InChI | InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1 |
| Standard InChI Key | VEFLKXRACNJHOV-VMIGTVKRSA-N |
| Isomeric SMILES | [13CH2]([13CH2]Br)[13CH2]Br |
| Canonical SMILES | C(CBr)CBr |
Introduction
Chemical Identity and Structural Characteristics
1,3-Dibromo(1,2,3-13C3)propane (CAS: 286013-09-0) has the molecular formula C₃H₆Br₂ and a molecular weight of 204.87 g/mol . The compound features two bromine atoms at the terminal carbons of a three-carbon chain, with all carbons replaced by ¹³C isotopes. The SMILES notation $$13CH₂]([13CH₂]Br)[13CH₂]Br explicitly denotes the positions of isotopic labeling and bromine substitution .
Table 1: Key Identifiers of 1,3-Dibromo(1,2,3-13C3)propane
| Property | Value |
|---|---|
| IUPAC Name | 1,3-dibromo(1,2,3-¹³C₃)propane |
| Molecular Formula | C₃H₆Br₂ |
| Molecular Weight | 204.87 g/mol |
| CAS Number | 286013-09-0 |
| InChI | InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1 |
| InChIKey | VEFLKXRACNJHOV-VMIGTVKRSA-N |
The isotopic labeling alters the compound’s physical and spectroscopic properties. For instance, the ¹³C nuclei enhance signal resolution in NMR spectra, enabling researchers to distinguish labeled molecules from natural abundance counterparts in complex mixtures .
Synthesis and Production
The synthesis of 1,3-dibromo(1,2,3-¹³C₃)propane typically involves modifying established protocols for non-labeled 1,3-dibromopropane. The unlabeled variant is historically synthesized via free radical addition of allyl bromide (C₃H₅Br) and hydrogen bromide (HBr) . For the ¹³C-labeled version, isotopically enriched precursors such as ¹³C₃-allyl bromide are used to ensure uniform labeling across all carbons.
Key steps include:
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Radical Initiation: Azo compounds or peroxides generate free radicals to initiate the chain reaction.
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Propagation: Allyl bromide reacts with HBr, forming 1,3-dibromopropane.
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Purification: Distillation or chromatography isolates the labeled product from side products .
The use of ¹³C-labeled starting materials increases production costs but is critical for applications requiring isotopic tracing. Modifications to reaction conditions (e.g., temperature, solvent) may optimize yield and purity .
Applications in Organic Synthesis
1,3-Dibromo(1,2,3-¹³C₃)propane serves as a versatile building block in organic chemistry. Its dual bromine atoms facilitate nucleophilic substitutions, enabling the construction of C₃-bridged structures. Notable applications include:
Cyclopropane Synthesis
The compound is a precursor in the Freund reaction, the first documented cyclopropane synthesis (1881). Here, 1,3-dibromopropane reacts with zinc, yielding cyclopropane via elimination of zinc bromide . The ¹³C-labeled variant allows mechanistic studies of ring-strain dynamics and reaction intermediates .
Cross-Coupling Reactions
In palladium-catalyzed C–N and C–O couplings, 1,3-dibromo(1,2,3-¹³C₃)propane forms diamines or ethers, which are foundational to pharmaceuticals and polymers. Isotopic labeling aids in tracking regioselectivity and catalyst efficiency .
Biochemical Interactions and Metabolism
A seminal 1981 study investigated the metabolism of 1,3-dibromopropane in rats. Key findings include:
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Metabolite Identification: The primary urinary metabolite was N-acetyl-S-(1-bromo-3-propyl)-cysteine, a glutathione conjugate .
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Glutathione Depletion: Hepatic glutathione (GSH) levels declined post-administration, indicating GSH conjugation as a detoxification pathway .
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Biliary Excretion: Radiolabeled sulfur metabolites underwent enterohepatic circulation, evidenced by sustained blood radioactivity and minimal fecal excretion .
These results underscore the compound’s reactivity with biological nucleophiles and its potential hepatotoxicity. The ¹³C-labeled analog could refine such studies by elucidating metabolic flux in real time .
Future Research Directions
Emerging applications for 1,3-dibromo(1,2,3-¹³C₃)propane include:
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